molecular formula C11H13FO2 B8634470 2-(4-Fluorophenoxy)pentan-3-one

2-(4-Fluorophenoxy)pentan-3-one

Cat. No.: B8634470
M. Wt: 196.22 g/mol
InChI Key: IHONMMUWXUNVEF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)pentan-3-one is a fluorinated organic compound characterized by a pentan-3-one backbone substituted with a 4-fluorophenoxy group at the second carbon. Its molecular formula is C₁₁H₁₁FO₂, with a molar mass of approximately 194.21 g/mol. The compound features a ketone group at position 3 and a fluorinated aromatic ether moiety, which may influence its physicochemical properties, such as polarity, solubility, and reactivity.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(4-fluorophenoxy)pentan-3-one

InChI

InChI=1S/C11H13FO2/c1-3-11(13)8(2)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3

InChI Key

IHONMMUWXUNVEF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)OC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name (Source) Molecular Formula Molar Mass (g/mol) Key Structural Features Functional Group Differences
2-(4-Fluorophenoxy)pentan-3-one C₁₁H₁₁FO₂ 194.21 - 4-Fluorophenoxy at C2
- Ketone at C3
Baseline for comparison
4F-Pentedrone () C₁₂H₁₆FNO 209.26 - 4-Fluorophenyl at C1
- Methylamino at C2
Aromatic phenyl instead of phenoxy; amino substituent enhances polarity
4-(2,4-Difluorophenoxy)-1-(dimethylamino)-1-penten-3-one () C₁₃H₁₅F₂NO₂ 255.26 - 2,4-Difluorophenoxy at C4
- Dimethylamino at C1
- α,β-unsaturated ketone
Additional fluorine on phenoxy; unsaturated backbone and amino group alter reactivity
Boronated Fluorophenyl Derivatives () Varies Varies - Fluorophenyl with dioxaborolan groups Boron-containing functional groups enable cross-coupling reactions

Comparative Analysis

Electronic and Steric Effects
  • 4F-Pentedrone (): The 4-fluorophenyl group and methylamino substituent create a polar, electron-deficient aromatic system. The amino group may participate in hydrogen bonding, increasing water solubility compared to the target compound’s phenoxy group, which is less polar .
  • The α,β-unsaturated ketone and dimethylamino group could confer unique reactivity in Michael additions or as a pharmacophore .
Physicochemical Properties
  • The difluorophenoxy analog () has a higher molar mass (255.26 g/mol) and likely lower volatility than the target compound. Its unsaturated backbone may also reduce conformational flexibility.
  • 4F-Pentedrone’s methylamino group increases basicity (pKa ~8–10), whereas the phenoxy group in the target compound is less basic, affecting its partitioning in biological systems .

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